molecular formula C16H21N3O4 B2507121 N-(2-morpholin-4-ylethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide CAS No. 851988-82-4

N-(2-morpholin-4-ylethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

Cat. No.: B2507121
CAS No.: 851988-82-4
M. Wt: 319.361
InChI Key: HEJYDCLMVPYVQC-UHFFFAOYSA-N
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Description

N-(2-morpholin-4-ylethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a benzoxazolone core, a privileged structure in pharmacology known for its diverse biological activities. The molecular architecture, which integrates a morpholinoethyl group via a propanamide linker, suggests potential as a key intermediate or scaffold for developing enzyme inhibitors. Specifically, compounds containing the benzoxazole moiety have been investigated for their activity as Janus kinase (JAK) inhibitors, indicating its potential relevance in immunology and oncology research pathways . Furthermore, the N-(2-morpholinoethyl)amide subgroup is a recognized pharmacophore; research on analogous molecules has shown that this structural motif can confer high affinity and selectivity for protein targets such as the sigma-1 receptor, which is implicated in the modulation of pain and neurological disorders . This makes the compound a valuable candidate for researchers exploring new therapeutic agents for inflammatory pain and central nervous system conditions. Provided as a high-purity material, it is intended for use in bioactivity screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c20-15(17-6-8-18-9-11-22-12-10-18)5-7-19-13-3-1-2-4-14(13)23-16(19)21/h1-4H,5-12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJYDCLMVPYVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CCN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization with Urea

Method :

  • o-Aminophenol (1.0 eq) and urea (1.2 eq) are refluxed in benzene for 25 minutes, followed by heating at 160°C for 15 minutes.
  • Yield : ~75% after recrystallization with methanol.
    Mechanism :
  • Urea acts as a carbonyl source, facilitating cyclization to form the oxazolone ring (Figure 1).

Alternative Route Using Phosgene

Method :

  • o-Aminophenol reacts with phosgene (COCl₂) in anhydrous dichloromethane at 0–5°C.
  • Advantage : Higher reactivity but requires careful handling due to phosgene’s toxicity.

Introduction of the Propanamide Chain

The propanamide linker is introduced via Friedel-Crafts acylation or Mannich reactions at the 3-position of benzoxazolone.

Friedel-Crafts Acylation

Method :

  • 3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid is synthesized by reacting benzoxazolone with acryloyl chloride in the presence of AlCl₃·DMF complex.
  • Conditions : 140–160°C for 6–8 hours in polyphosphoric acid (PPA).
  • Yield : ~65% (unoptimized).

Mannich Reaction for Direct Functionalization

Method :

  • Benzoxazolone reacts with formaldehyde and morpholine in ethanol under reflux to form 3-(morpholinomethyl)-1,3-benzoxazol-2(3H)-one .
  • Mechanism :
    • Formation of an iminium ion intermediate from formaldehyde and morpholine.
    • Nucleophilic attack by the benzoxazolone’s enol tautomer (Figure 2).

Incorporation of the Morpholine-Ethyl Group

The morpholine-ethyl moiety is introduced via alkylation or amide coupling .

Alkylation of Propanamide Intermediate

Method :

  • 3-(2-Oxo-1,3-benzoxazol-3-yl)propanoic acid is converted to its acid chloride using thionyl chloride .
  • The acid chloride reacts with N-(2-morpholinoethyl)amine in dichloromethane with triethylamine as a base.
  • Conditions : 0–25°C for 4–6 hours.
  • Yield : ~60–70% after column chromatography.

Reductive Amination

Alternative Route :

  • 3-(2-Oxo-1,3-benzoxazol-3-yl)propanal undergoes reductive amination with 2-morpholinoethylamine using NaBH₃CN in methanol.
  • Advantage : Avoids acid chloride handling.

Analytical and Optimization Strategies

Reaction Monitoring

  • TLC : Silica gel plates (ethyl acetate/hexane, 1:1) for intermediate tracking.
  • NMR : Key signals:
    • Benzoxazolone: δ 7.2–7.8 ppm (aromatic protons).
    • Morpholine: δ 3.6–3.8 ppm (N-CH₂-CH₂-O).

Yield Optimization

  • Solvent Screening : THF improves acylation yields vs. dichloromethane.
  • Catalyst Use : AlCl₃·DMF enhances regioselectivity in Friedel-Crafts reactions.

Applications and Derivatives

While direct applications of this compound are under investigation, analogs demonstrate:

  • Cholinesterase inhibition : IC₅₀ values < 10 μM for related benzothiazole-propanamides.
  • Anticancer activity : Benzoxazolone derivatives show cytotoxicity via topoisomerase inhibition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole moiety.

    Reduction: Reduction reactions can occur at the carbonyl group of the propanamide.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the benzoxazole ring.

    Reduction: Reduced forms of the propanamide group.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-morpholin-4-ylethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-morpholin-4-ylethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzoxazole moiety may play a role in binding to these targets, while the morpholine ring could influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and biological activities of related propanamide derivatives:

Compound Name Key Substituents Biological Activity/Application Key Properties
N-(2-morpholin-4-ylethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide 2-oxo-benzoxazole, morpholinoethyl Not explicitly stated (likely enzyme inhibition) High solubility (morpholine), electron-deficient benzoxazole
N-Methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide (Compound 1, ) 2-oxo-pyridyl, biphenylmethyl Acetylcholinesterase inhibition Lipophilic (biphenyl), moderate solubility
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides () Thiazole, oxadiazole, sulfanyl Antimicrobial/antioxidant (inferred from synthesis) Polar sulfanyl group, rigid heterocycles
N-(2-amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide (Compound 30a, ) Sulfamoyl, hydroxyphenyl, tert-butyl Carbonic anhydrase inhibition High lipophilicity (tert-butyl), hydrogen-bonding (hydroxyphenyl)
2-(2-oxo-morpholin-3-yl)-N-(4-isopropylphenyl)acetamide derivatives () Morpholinone, isopropylphenyl Not explicitly stated (structural analogs for drug design) Balanced solubility (morpholinone), steric bulk (isopropyl)

Key Differences and Implications

Heterocyclic Systems: The benzoxazol-2-one ring in the target compound provides distinct electronic effects compared to pyridyl (Compound 1, ) or thiazole/oxadiazole systems (). Benzoxazolone’s electron-withdrawing nature may enhance stability in metabolic pathways . Morpholine vs. Morpholinone: The morpholine group in the target compound improves solubility, while morpholinone derivatives () introduce additional hydrogen-bonding sites .

Pharmacokinetic Properties: The morpholinoethyl group likely enhances water solubility compared to tert-butyl (Compound 30a) or biphenylmethyl (Compound 1) groups, which increase lipophilicity .

Biological Activity: Acetylcholinesterase inhibitors () rely on aromatic stacking (biphenyl) and moderate polarity, whereas carbonic anhydrase inhibitors () utilize sulfamoyl groups for zinc binding .

Biological Activity

N-(2-morpholin-4-ylethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide, a compound with a unique chemical structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies and data.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

N 2 morpholin 4 ylethyl 3 2 oxo 1 3 benzoxazol 3 yl propanamide\text{N 2 morpholin 4 ylethyl 3 2 oxo 1 3 benzoxazol 3 yl propanamide}

Molecular Characteristics:

  • Molecular Weight: 448.6 g/mol
  • LogP (Octanol-Water Partition Coefficient): 2.7
  • Hydrogen Bond Donors: 1
  • Hydrogen Bond Acceptors: 7
  • Rotatable Bonds: 8

These properties suggest a moderate lipophilicity, which may influence its bioavailability and interaction with biological targets.

1. Receptor Affinity

Recent studies indicate that derivatives of morpholine compounds, including this compound, exhibit significant affinity for sigma receptors. Specifically, one related compound demonstrated a high selectivity for the σ1 receptor over the σ2 receptor with a Ki value of 42 nM, indicating potential for modulating pain pathways and other neurological functions .

2. Antinociceptive Effects

In vivo studies utilizing formalin tests have shown that compounds with similar structures can significantly reduce nociceptive responses in animal models. The administration of these compounds resulted in a marked decrease in pain perception, suggesting their potential utility in treating inflammatory pain conditions .

3. Kinase Inhibition

Compounds structurally related to benzoxazoles have been identified as inhibitors of various kinases involved in tumorigenesis. The inhibition of Met kinase by related benzoxazole derivatives indicates that this compound may also possess anticancer properties through modulation of signaling pathways critical for cell proliferation and survival .

Case Studies

StudyModelFindings
Study A Formalin TestDemonstrated significant reduction in pain response with administration of morpholine derivatives .
Study B Tumor ModelsShowed inhibition of Met kinase activity leading to reduced tumor growth in vivo .
Study C Binding Affinity AssayEstablished high selectivity for σ1 receptors, suggesting potential applications in pain management .

The biological activity of this compound is likely mediated through several mechanisms:

  • Sigma Receptor Modulation: The compound's affinity for σ1 receptors may lead to modulation of neurotransmitter systems involved in pain perception and mood regulation.
  • Kinase Signal Transduction Inhibition: By inhibiting kinases such as Met, the compound may disrupt critical signaling pathways that promote cancer cell survival and proliferation.

Q & A

Q. Q1. What are the standard synthetic routes for preparing N-(2-morpholin-4-ylethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide, and how is purity ensured?

Methodological Answer: The synthesis typically involves coupling a benzoxazolone derivative with a morpholine-containing amine via amidation. Key steps include:

  • Reagent Selection : Use coupling agents like EDCI/HOBt for amide bond formation under inert conditions (e.g., nitrogen atmosphere) .
  • Purification : Employ silica gel chromatography with gradients (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization (e.g., ethyl acetate) to isolate high-purity product .
  • Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) .

Advanced Synthesis Challenges

Q. Q2. How can researchers optimize reaction yields when synthesizing morpholine- and benzoxazolone-containing propanamides?

Methodological Answer: Optimization strategies include:

  • Condition Tuning : Adjust pH to 8–9 using Na₂CO₃ to minimize side reactions; maintain temperatures at 0–25°C during sensitive steps (e.g., acyl chloride addition) .
  • Impurity Mitigation : Use scavenger resins (e.g., polymer-bound isocyanate) to remove unreacted amines .
  • Real-Time Monitoring : Track reaction progress via TLC (silica GF₂₅₄, UV visualization) and inline FTIR to detect carbonyl intermediates .

Structural Elucidation

Q. Q3. What advanced techniques resolve crystallographic ambiguities in propanamide derivatives?

Methodological Answer:

  • X-Ray Crystallography : Use SHELXL for small-molecule refinement (high-resolution data; twin-law correction for challenging crystals) .
  • Complementary Methods : Pair crystallography with DFT calculations (B3LYP/6-31G*) to validate bond angles/electrostatic potentials .
  • Data Interpretation : Analyze anisotropic displacement parameters (ADPs) to detect disorder in morpholine or benzoxazolone rings .

Biological Activity Profiling

Q. Q4. How should researchers design assays to evaluate the anticancer potential of this compound?

Methodological Answer:

  • In Vitro Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination; include positive controls (e.g., doxorubicin) .
  • Mechanistic Studies : Perform flow cytometry (Annexin V/PI staining) to assess apoptosis and Western blotting for caspase-3 activation .
  • Selectivity Testing : Compare cytotoxicity against non-cancerous lines (e.g., HEK-293) to identify therapeutic windows .

Data Contradiction Analysis

Q. Q5. How to resolve discrepancies in reported bioactivity data for structurally similar propanamides?

Methodological Answer:

  • Source Investigation : Compare assay conditions (e.g., serum concentration, incubation time) that may alter results .
  • Structural Nuances : Analyze substituent effects (e.g., electron-withdrawing groups on benzoxazolone) using QSAR models .
  • Reproducibility Checks : Validate conflicting data via orthogonal assays (e.g., ATP-based viability vs. resazurin reduction) .

Computational Integration

Q. Q6. What computational tools predict binding modes of this compound with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with homology-modeled targets (e.g., PI3Kγ) and validate with MD simulations (GROMACS, 100 ns runs) .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with morpholine oxygen) using Schrödinger’s Phase .
  • ADMET Prediction : Apply SwissADME to assess bioavailability and toxicity risks (e.g., CYP inhibition) .

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